molecular formula C22H44O3 B097500 1,4-Butanediol monostearate CAS No. 15337-64-1

1,4-Butanediol monostearate

Cat. No.: B097500
CAS No.: 15337-64-1
M. Wt: 356.6 g/mol
InChI Key: IKDHIMYPOLRLJB-UHFFFAOYSA-N
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Description

1,4-Butanediol monostearate is an ester compound formed from the reaction of 1,4-butanediol and stearic acid. It is a white to off-white solid that is used in various industrial applications due to its unique properties. This compound is known for its role in the production of polymers, surfactants, and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol monostearate can be synthesized through the esterification reaction between 1,4-butanediol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The water produced is continuously removed, and the ester product is purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediol monostearate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1,4-butanediol and stearic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the 1,4-butanediol moiety.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 1,4-Butanediol and stearic acid.

    Transesterification: New esters and alcohols.

    Oxidation: Oxidized derivatives of 1,4-butanediol and stearic acid.

Scientific Research Applications

1,4-Butanediol monostearate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polyesters and polyurethanes, contributing to the mechanical and thermal properties of the polymers.

    Surfactants: The compound is used in the formulation of surfactants due to its amphiphilic nature, which helps in reducing surface tension in various applications.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the production of various chemical products.

    Biomedical Research: The compound is explored for its potential use in drug delivery systems and as a component in biodegradable materials.

Mechanism of Action

The mechanism of action of 1,4-butanediol monostearate primarily involves its ability to undergo esterification and hydrolysis reactions. In biological systems, the compound can be hydrolyzed by esterases to release 1,4-butanediol and stearic acid, which can then participate in metabolic pathways. The molecular targets and pathways involved include the ester bond cleavage by enzymes and subsequent utilization of the hydrolysis products in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol diacetate: An ester of 1,4-butanediol with acetic acid.

    1,4-Butanediol dipropionate: An ester of 1,4-butanediol with propionic acid.

    1,4-Butanediol dimethacrylate: An ester of 1,4-butanediol with methacrylic acid.

Uniqueness

1,4-Butanediol monostearate is unique due to its long-chain fatty acid component (stearic acid), which imparts distinct hydrophobic properties and influences its behavior in polymer and surfactant applications. The presence of the long alkyl chain also affects its melting point and solubility characteristics, distinguishing it from other esters of 1,4-butanediol.

Properties

IUPAC Name

4-hydroxybutyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)25-21-18-17-20-23/h23H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDHIMYPOLRLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061681
Record name Octadecanoic acid, monoester with butanediol
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Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15337-64-1, 1335-20-2
Record name 4-Hydroxybutyl octadecanoate
Source CAS Common Chemistry
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Record name Octadecanoic acid, monoester with butanediol
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Record name 1,4-Butanediol monostearate
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Record name Octadecanoic acid, monoester with butanediol
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Record name Octadecanoic acid, monoester with butanediol
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Record name 4-hydroxybutyl stearate
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Record name Stearic acid, monoester with butanediol
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Record name 1,4-BUTANEDIOL MONOSTEARATE
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